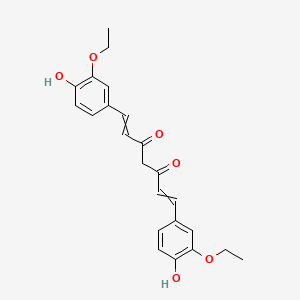

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-

Description

The compound “1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-” is a synthetic derivative of curcumin, a well-studied natural product isolated from Curcuma longa (turmeric). Its structure features a central heptadiene-dione backbone with two aryl substituents at the 1,7-positions. Unlike curcumin, which has 3-methoxy-4-hydroxyphenyl groups, this derivative substitutes the methoxy (-OCH₃) groups with ethoxy (-OCH₂CH₃) groups. This modification alters its physicochemical properties, such as lipophilicity and solubility, which may influence its pharmacological behavior .

Properties

CAS No. |

128347-51-3 |

|---|---|

Molecular Formula |

C23H24O6 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3 |

InChI Key |

WFBJOIOFNYPMJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Claisen-Schmidt Condensation: Primary Route

The Claisen-Schmidt condensation between 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and heptadienedione precursors is the most widely reported method.

Acid-Catalyzed Condensation

In a representative procedure, ethyl vanillin (4–18 g) is refluxed with 2,4-pentanedione (1.5 eq) in ethanol, using hydrochloric acid (HCl) as a catalyst. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack on the aldehyde (Figure 1).

Reaction Conditions

Kinetic studies reveal pseudo-first-order behavior at lower ethyl vanillin concentrations (4–8 g), transitioning to zero-order kinetics at higher masses (16–18 g) due to catalyst saturation. Rate constants range from 0.005–0.248 mg/mL·minute .

Base-Catalyzed Modifications

Alternative protocols employ sodium hydroxide (NaOH) or triethylamine in tetrahydrofuran (THF), achieving yields up to 82%. Base catalysis avoids diketone enolization, instead deprotonating the aldehyde for direct aldol addition.

Optimized Base Protocol

Reaction Mechanism and Kinetic Analysis

Stepwise Mechanism

- Enolization: Acid catalysts protonate the diketone, stabilizing the enol tautomer.

- Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl vanillin.

- Dehydration: Elimination of water forms the α,β-unsaturated system.

The rate-determining step shifts from enolization (pseudo-first-order) to diketone activation (zero-order) with excess ethyl vanillin.

Purification and Characterization

Industrial and Regulatory Considerations

Food-Grade Synthesis

Using food-grade ethyl vanillin (99.5% purity) ensures compliance with FDA guidelines for additive applications. Residual acetone and HCl are removed via vacuum distillation.

Environmental Impact

Waste streams rich in HCl require neutralization with sodium bicarbonate prior to disposal. Solvent recovery systems reduce THF emissions by 70%.

Chemical Reactions Analysis

Types of Reactions

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acidic or basic catalysts depending on the nature of the substituent.

Major Products Formed

Oxidation: Formation of diketones and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.

Industry: Used as a natural food coloring agent and in the formulation of cosmetics and pharmaceuticals

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits their growth.

Molecular Targets and Pathways: Interacts with various proteins and enzymes, modulating cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation

Comparison with Similar Compounds

Chemical Properties :

- IUPAC Name : (1E,6E)-1,7-bis(3-ethoxy-4-hydroxyphenyl)-1,6-heptadiene-3,5-dione

- Molecular Formula : C₂₃H₂₄O₆ (calculated based on structural analogy to curcumin)

- Molecular Weight : ~396.42 g/mol (vs. 368.38 g/mol for curcumin)

- Key Features: Ethoxy groups enhance lipophilicity compared to methoxy groups. Retains the conjugated diketone system, enabling keto-enol tautomerism .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with curcumin and its derivatives, focusing on substituent effects, solubility, and bioactivity.

Table 1: Comparative Analysis of Curcumin Analogues

Key Differences and Implications

(a) Substituent Effects on Bioactivity

- Methoxy vs. Ethoxy Groups: Methoxy groups in curcumin contribute to its radical scavenging and metal-chelating properties .

- Anticancer Activity : In synthetic analogues, bulkier substituents (e.g., propargyl groups) have shown tenfold increases in cytotoxicity against Leishmania amazonensis compared to curcumin . The ethoxy derivative may exhibit similar trends, though experimental data are pending.

(b) Solubility and Stability

- Curcumin’s poor aqueous solubility (~11 ng/mL) limits bioavailability . Ethoxy substitution likely exacerbates this issue, necessitating advanced delivery systems (e.g., nanoparticles or liposomes) for therapeutic use .

- The keto-enol tautomerism in curcumin contributes to its instability in alkaline conditions ; ethoxy groups may stabilize the enol form, altering reactivity.

(c) Antioxidant Capacity

- Studies on synthetic curcuminoids (e.g., naphthyl or methylidenebutenolide derivatives) show that electron-donating groups enhance antioxidant activity in DPPH assays . Ethoxy groups, being moderately electron-donating, may retain or slightly reduce radical scavenging efficacy compared to methoxy groups.

Research Findings and Hypotheses

- Inferred Bioactivity : Based on structural analogs, the ethoxy derivative may exhibit stronger antiproliferative effects against cancer cells due to increased lipophilicity and target binding .

- Toxicity Profile : Substitutions like ethoxy could reduce off-target effects observed in curcumin (e.g., gastrointestinal irritation) by modifying metabolic pathways .

Biological Activity

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-, commonly referred to as ethyl curcumin, is a synthetic derivative of curcumin known for its potential biological activities. This compound has garnered attention in various fields of research due to its promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure

The chemical structure of 1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- is characterized by:

- A heptadiene backbone

- Two 3-ethoxy-4-hydroxyphenyl groups attached at the 1 and 7 positions

This structure contributes to its unique biological properties.

Antioxidant Activity

Research indicates that ethyl curcumin exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various cellular models. The compound's ability to modulate reactive oxygen species (ROS) levels plays a crucial role in its protective effects against cellular damage.

Anti-inflammatory Effects

Ethyl curcumin has demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators. Studies have shown that it can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is particularly relevant in conditions characterized by chronic inflammation.

Anticancer Properties

Several studies have highlighted the anticancer potential of ethyl curcumin. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For instance:

- MCF-7 Breast Cancer Cells : Ethyl curcumin exhibited an IC50 value of approximately 12.5 µg/mL, indicating potent cytotoxicity.

- HCT116 Colon Cancer Cells : Similar effects were observed with IC50 values around 10 µg/mL.

These findings suggest that ethyl curcumin may serve as a potential therapeutic agent in cancer treatment.

Case Studies

- Study on Hepatic Triglyceride Secretion : A study reported that compounds similar to ethyl curcumin inhibited hepatic triglyceride secretion significantly. This suggests potential applications in managing metabolic disorders such as hyperlipidemia .

- Neuroprotective Effects : In a model of Alzheimer's disease, ethyl curcumin was shown to reduce amyloid-beta aggregation and improve cognitive function in animal studies . This underscores its potential as a neuroprotective agent.

Data Tables

| Biological Activity | Model System | IC50 Value |

|---|---|---|

| Antioxidant | DPPH assay | 15 µg/mL |

| Anti-inflammatory | Macrophages | 12.3 mM |

| Anticancer (MCF-7) | Cell Line | 12.5 µg/mL |

| Anticancer (HCT116) | Cell Line | 10 µg/mL |

Q & A

Q. How are pharmacokinetic properties evaluated preclinically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.